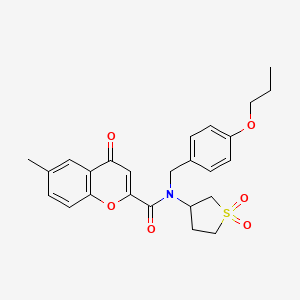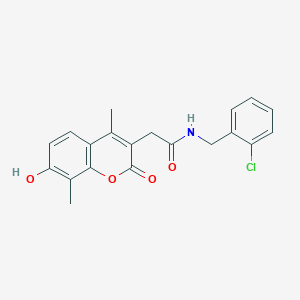![molecular formula C21H19N3O3S B11385426 propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11385426.png)
propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step reactions. One common approach includes:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification of the benzoic acid derivative with propanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrole ring, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole and benzoate rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent.
Pathways Involved: It may inhibit the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds also feature a benzothiazole moiety and are known for their antibacterial properties.
5-amino-1,2,4-triazoles: These compounds share the amino group and are used in various medicinal applications.
Uniqueness
Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combination of a benzothiazole moiety, a pyrrole ring, and a benzoate ester, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H19N3O3S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
propyl 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H19N3O3S/c1-2-10-27-21(26)13-6-5-7-14(11-13)24-12-16(25)18(19(24)22)20-23-15-8-3-4-9-17(15)28-20/h3-9,11,22,25H,2,10,12H2,1H3 |
Clave InChI |
CZXOFTISYQVTKF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11385368.png)
![3-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11385372.png)

![Diethyl [5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11385386.png)

![4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11385398.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11385400.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11385407.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11385408.png)
![5-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11385417.png)

![5-chloro-N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11385430.png)
![5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(piperidin-1-YL)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11385435.png)
